molecular formula C21H24N2O2S B2442261 2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide CAS No. 941998-61-4

2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide

Cat. No. B2442261
CAS RN: 941998-61-4
M. Wt: 368.5
InChI Key: XNVPCYJNCRNSLV-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide, also known as BZPMT, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BZPMT belongs to the class of piperidine derivatives and is known for its unique chemical structure, which makes it a promising candidate for drug development.

Scientific Research Applications

Sigma Receptor Ligand Properties

A significant area of research involving analogues of 2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is in their role as potent sigma1 receptor ligands. Studies by Huang et al. (2001) and Huang et al. (1998) have shown that various analogues, including N-(1-benzylpiperidin-4-yl)arylacetamides, exhibit high affinity for sigma1 receptors over sigma2 receptors. This selectivity and affinity make these compounds potential candidates for radiotracers in imaging studies like positron emission tomography or single photon emission computerized tomography (Huang et al., 2001) (Huang et al., 1998).

Synthesis and Structural Analysis

Ahmed et al. (2016) explored the synthesis of compounds structurally similar to 2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide. They synthesized derivatives and analyzed their structures using various techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. These studies contribute to understanding the molecular structure and potential applications of these compounds in various fields (Ahmed et al., 2016).

Applications in Oxidative Reactions

Mercadante et al. (2013) discussed the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in oxidative reactions. Such studies highlight the potential of benzylpiperidin-1-yl derivatives in facilitating various chemical reactions, including oxidation processes (Mercadante et al., 2013).

Electrocatalytic Oxidation Applications

Rafiee et al. (2018) developed an electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) for oxidizing primary alcohols and aldehydes to carboxylic acids. This study underlines the versatility of benzylpiperidin-1-yl derivatives in facilitating electrochemical reactions, which can be significant in various industrial and pharmaceutical applications (Rafiee et al., 2018).

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(3-methylsulfanylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-26-19-9-5-8-18(15-19)22-20(24)21(25)23-12-10-17(11-13-23)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVPCYJNCRNSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide

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